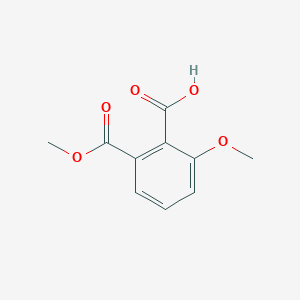

Methoxyphthalic Acid Monomethylester

Description

It is synthesized via ozonolysis and oxidation of intermediates derived from renewable sources like Cashew Nut Shell Liquid (CNSL). For instance, methyl 2-formyl-6-methoxybenzoate, a precursor, undergoes oxidation and dehydration to yield methoxyphthalic anhydride, which can be further esterified to form Methoxyphthalic Acid Monomethylester . This compound is pivotal in synthesizing industrial chemicals, such as methoxyphthalic anhydride, used in polymer and fine chemical production .

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-methoxy-6-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-14-7-5-3-4-6(10(13)15-2)8(7)9(11)12/h3-5H,1-2H3,(H,11,12) |

InChI Key |

RCNXXRALEFYRGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Methoxyphthalic Acid Monomethylester and Analogous Compounds

Physicochemical Properties

- Acidity/Basicity: this compound exhibits moderate acidity (pKa ~3–4) due to electron-withdrawing methoxy and ester groups. In contrast, 5-nitroisophthalic acid monomethylester has significantly lower pKa (~2.5) due to the nitro group’s strong electron-withdrawing effect .

- Thermal Stability: Hexahydroterephthalic acid monomethylester’s cyclohexane backbone provides superior thermal stability (decomposition >200°C) compared to aromatic counterparts like methoxyphthalic derivatives .

- Conformational Preferences: Cyclopentane-based monoesters (e.g., cis-1,3-cyclopentanedicarboxylic acid monomethylester) exhibit stronger intramolecular hydrogen bonding (ΔG ~3.1 kcal/mol) than cyclohexane analogs, influencing their reactivity and solubility .

Research Findings and Industrial Relevance

- Methoxyphthalic Derivatives : Demonstrated utility in green chemistry, leveraging CNSL as a renewable feedstock .

- Nitro-Substituted Esters : Their enhanced acidity and reactivity make them ideal for synthesizing bioactive molecules, though nitro groups pose environmental concerns .

- Cycloaliphatic Esters : Preferred in coatings and adhesives due to hydrolytic stability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.